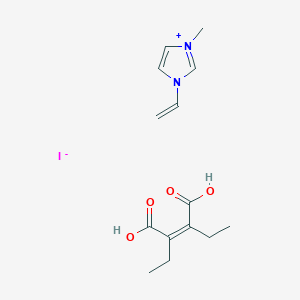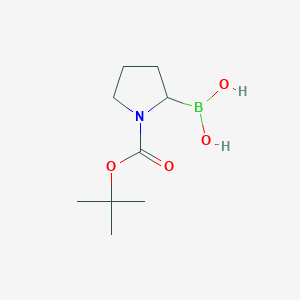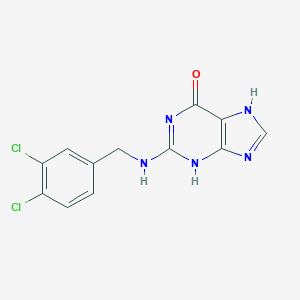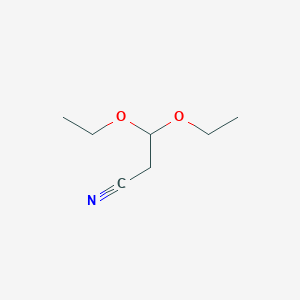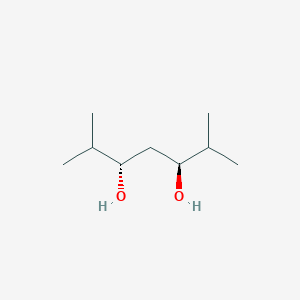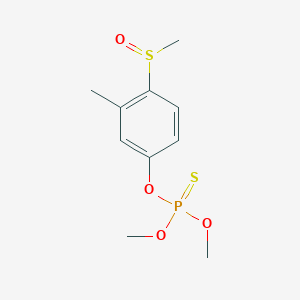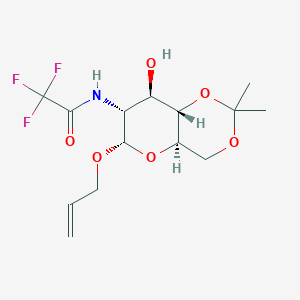
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related allyl glycosides typically involves the protection of the glucose molecule, followed by the introduction of the allyl group. For instance, the synthesis of "Allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranoside" involves the use of glycosyl bromide and results in a protected glycoside with a β-anomeric configuration . Similarly, the synthesis of "Allyl O-[sodium (α-d-glcero-d-talo-2-octulopyranosyl)onate]-(2 → 6)-2-acetamido-2-deoxy-β-d-glucopyranoside" includes steps such as reaction with 3-chloroperoxybenzoic acid, per-O-acetylation, and silver triflate-promoted reactions . These methods could potentially be adapted for the synthesis of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside".
Molecular Structure Analysis
Crystallographic analysis is a common technique used to confirm the molecular structure and stereochemistry of synthesized glycosides. For example, the crystallographic analysis of the allyl glycoside mentioned in paper confirmed its β-anomeric configuration and the orientation of the phthalimido group . This type of analysis would be essential to confirm the structure of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside" once synthesized.
Chemical Reactions Analysis
The chemical behavior of allyl glycosides can be complex due to the presence of multiple functional groups that can undergo various chemical reactions. For instance, the preparation of "1,2-epoxypropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside" involves the conversion of an allyl glycoside to an epoxide, which can then be polymerized . The oxazoline procedure described in paper is another example of a chemical reaction involving allyl glycosides, where controlled partial benzylation is followed by condensation to form disaccharides . These reactions highlight the versatility of allyl glycosides in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl glycosides can vary widely depending on their structure and the nature of their substituents. For example, the polymer derived from "1,2-epoxypropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside" is soluble in organic solvents and, after deacetylation, becomes water-soluble with low viscosity . These properties are important for practical applications, such as in drug delivery systems or as materials with specific solubility characteristics. The specific properties of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside" would need to be determined experimentally following its synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Nucleic Acid Analogs : This compound is used in the synthesis of nucleic acid analogs. For instance, it was utilized in the synthesis of N-[2-S-(2-Acetamido-2,3-dideoxy-D-glucopyranose-3-y1)-2-thio-D-lactoyl]-L-alanyl-D-isoglutamine, which involved several steps including treatment with sodium acetate and potassium thioacetate (Hasegawa, Ozaki, Kiso, & Azuma, 1984).
Conjugation in Marine Biology : It has applications in marine biology, specifically in the synthesis of oligosaccharides. An example is its use in creating a sulfated disaccharide involved in the aggregation process of the marine sponge Microciona prolifera, demonstrating its utility in studying marine life at a molecular level (Vermeer, Kamerling, & Vliegenthart, 2000).
Chemical Derivatives for Medicinal Chemistry : In medicinal chemistry, this compound is used to create various chemical derivatives. For example, researchers synthesized 2-deoxy-2-[(2,2-difluoro-3-hydroxytetradecanoyl)amino]-3-O-[(R)-3-(tetradecanoyloxy)tetradecanoyl]-D-glucopyranose 4-phosphates from this compound for testing in macrophage activation studies (Shiozaki, Kobayashi, Arai, Watanabe, & Hiraoka, 1991).
Lipid Analog Synthesis : It's used in synthesizing lipid A 3-ether analogs, which are important for studying endotoxic activity. This indicates its potential for creating substances with modified biological activities (Shiozaki, Kobayashi, Arai, Ishida, Hiraoka, Nishijima, Kuge, Otsuka, & Akamatsu, 1991).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZTQBRCYUFOV-ILAIQSSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OCC=C)NC(=O)C(F)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OCC=C)NC(=O)C(F)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568266 |
Source


|
| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside | |
CAS RN |
139629-59-7 |
Source


|
| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



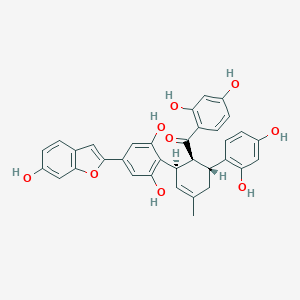
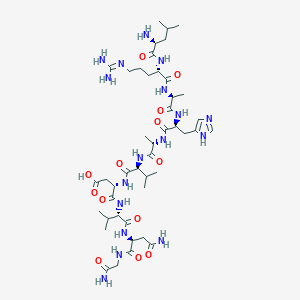
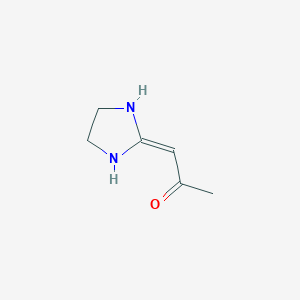
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
